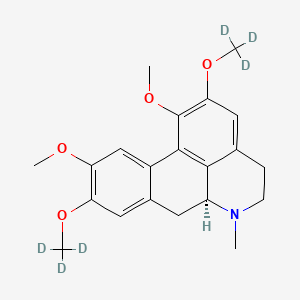
Antiparasitic agent-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiparasitic agent-7 is a compound used to combat parasitic infections. Parasitic diseases affect millions of people worldwide, causing significant morbidity and mortality. This compound has shown promise in treating various parasitic infections, making it a valuable addition to the arsenal of antiparasitic drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques. The production process is designed to be cost-effective and environmentally friendly, ensuring a consistent supply of high-quality this compound for medical use.
Análisis De Reacciones Químicas
Types of Reactions
Antiparasitic agent-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its antiparasitic properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of derivatives with improved efficacy.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often evaluated for their antiparasitic activity to identify the most potent compounds.
Aplicaciones Científicas De Investigación
Antiparasitic agent-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the mechanisms of antiparasitic action and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasitic infections and to identify potential molecular targets for drug development.
Medicine: this compound is evaluated in preclinical and clinical studies for its efficacy and safety in treating parasitic diseases.
Industry: The compound is used in the development of new antiparasitic formulations and in the production of veterinary medicines.
Mecanismo De Acción
The mechanism of action of Antiparasitic agent-7 involves targeting specific molecular pathways within the parasite. The compound binds to key enzymes or receptors, disrupting essential biological processes such as DNA replication, protein synthesis, or metabolic pathways. This leads to the death of the parasite or inhibition of its growth, effectively treating the infection.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antiparasitic agent-7 include other antiparasitic agents such as:
Benzimidazoles: These compounds also target parasitic enzymes and have a broad spectrum of activity against various parasites.
Avermectins: Known for their efficacy against nematodes and arthropods, avermectins share some structural similarities with this compound.
Imidazoles: These compounds are used to treat protozoal infections and have mechanisms of action similar to this compound.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to target a broader range of parasites with high efficacy. Its ability to undergo various chemical modifications also makes it a versatile compound for developing new antiparasitic drugs.
Propiedades
Fórmula molecular |
C18H15N3O5 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C18H15N3O5/c1-11(16(22)14-5-3-4-6-15(14)21(23)24)18-19-17(20-26-18)12-7-9-13(25-2)10-8-12/h3-10,16,22H,1H2,2H3 |
Clave InChI |
WBVYYNPRXBIFTF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=CC=C3[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


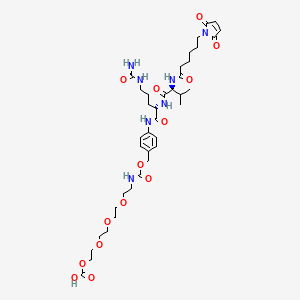
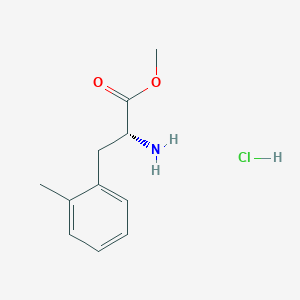
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
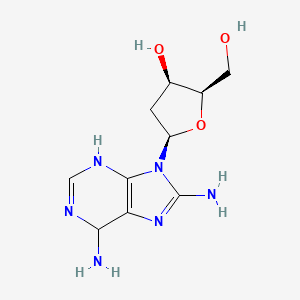
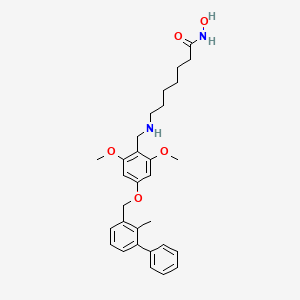
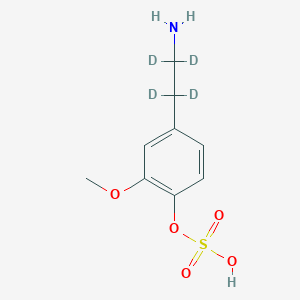
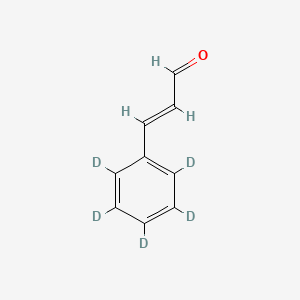

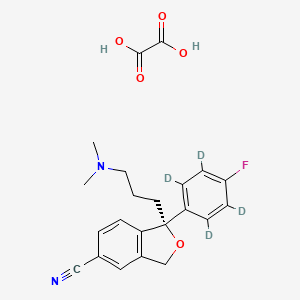
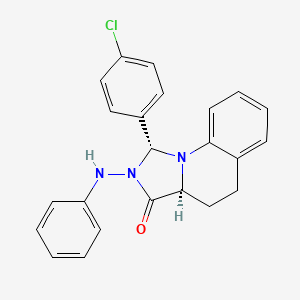
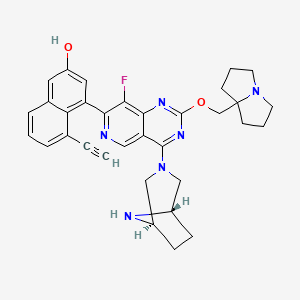
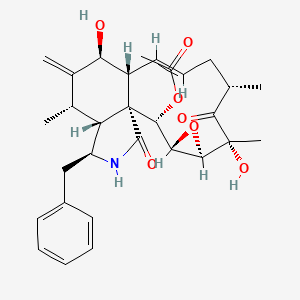
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
